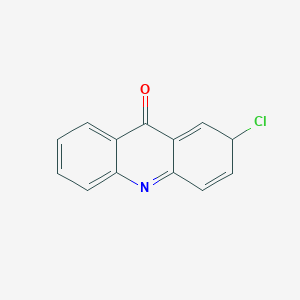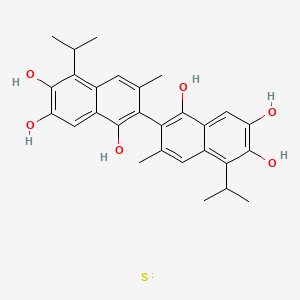![molecular formula C7H10N2O3 B12356537 Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that features a fused pyran and pyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione involves a multicomponent reaction. This reaction typically includes barbituric acid, aldehydes, and malononitrile under solvent-free conditions using ball-milling techniques . This method is environmentally friendly and provides high yields.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.
化学反应分析
Types of Reactions: Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities.
科学研究应用
Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Used in the synthesis of tetrahydropteroic acid derivatives.
Pyrano[2,3-d]pyrimidine: Exhibits diverse biological properties and is synthesized using similar multicomponent reactions.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
属性
分子式 |
C7H10N2O3 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC 名称 |
1,4a,5,7,8,8a-hexahydropyrano[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O3/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h4-5H,1-3H2,(H2,8,9,10,11) |
InChI 键 |
JBVCNWYPAMNBOB-UHFFFAOYSA-N |
规范 SMILES |
C1COCC2C1NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12356462.png)
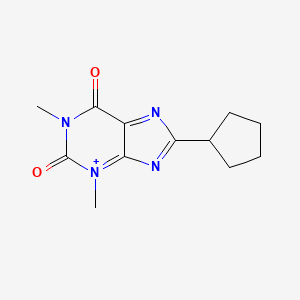
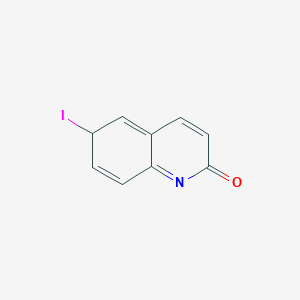
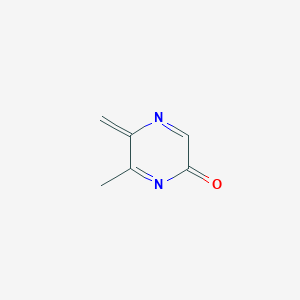
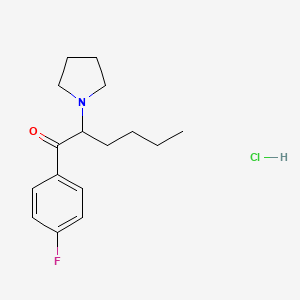
![8aH-pyrido[2,3-b]pyrazin-6-one](/img/structure/B12356524.png)

![[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)pentyl] butanoate](/img/structure/B12356532.png)
![3-bromo-7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12356542.png)
![(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-8(18),9,12(17),13,15-pentaen-11-one](/img/structure/B12356544.png)

